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N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine

Perovskite-inspired solar cells Hole transport layer stability Dopant-free HTL

Poly-TPD, chemically designated Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine] (CAS 719995-99-0), is a solution-processable triphenylamine-based conjugated polymer widely employed as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and quantum dot light-emitting diodes (QLEDs). The polymer exhibits a highest occupied molecular orbital (HOMO) energy of approximately −5.2 eV and a lowest unoccupied molecular orbital (LUMO) of −2.4 eV.

Molecular Formula C44H44N2
Molecular Weight 600.8 g/mol
CAS No. 719995-99-0
Cat. No. B6593693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
CAS719995-99-0
Molecular FormulaC44H44N2
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC
InChIInChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3
InChIKeyGYPAGHMQEIUKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly-TPD (CAS 719995-99-0): Baseline Chemistry and Device-Relevant Properties for Scientific Procurement


Poly-TPD, chemically designated Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine] (CAS 719995-99-0), is a solution-processable triphenylamine-based conjugated polymer widely employed as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and quantum dot light-emitting diodes (QLEDs). The polymer exhibits a highest occupied molecular orbital (HOMO) energy of approximately −5.2 eV and a lowest unoccupied molecular orbital (LUMO) of −2.4 eV . It is characterized by a high glass transition temperature (>300 °C) and excellent film-forming capability, enabling uniform thin-film deposition from common organic solvents . These baseline properties, however, are shared with several structurally related HTL polymers; the critical question for procurement is whether Poly-TPD offers measurable performance advantages over its closest in-class alternatives under specific device-relevant conditions.

Processability
Solution-processable HTL for thin-film deposition from common organic solvents
Architecture
Dopant-free polymer suitable for inverted (p-i-n) perovskite and perovskite-inspired stacks
Thermal budget
High glass-transition temperature supports thermal annealing and elevated-temperature processes

Why Poly-TPD (CAS 719995-99-0) Cannot Be Generically Substituted by PTAA, P3HT, or Spiro-OMeTAD in Critical Device Stacks


Hole transport materials (HTMs) in optoelectronic devices are not commodity-interchangeable parts. Even when two HTMs share a triphenylamine backbone, differences in HOMO energy alignment with the perovskite or quantum dot valence band, intrinsic hole mobility, film hydrophobicity, and thermal stability produce order-of-magnitude variations in device operational lifetime and power conversion efficiency (PCE) [1]. For instance, the hygroscopic dopants required by spiro-OMeTAD accelerate degradation under ambient humidity, whereas the dopant-free polymeric nature of Poly-TPD imparts intrinsic moisture resistance [2]. Similarly, small differences in the butyl side-chain architecture between Poly-TPD and PTAA translate into measurable differences in perovskite passivation efficacy and grain-boundary defect density [3]. These divergences mean that substituting one HTL polymer for another without re-optimizing the entire device stack often results in unacceptable performance loss. The following quantitative evidence details exactly where Poly-TPD delivers verifiable differentiation relative to its closest comparators.

Dopant degradation Spiro-OMeTAD requires hygroscopic LiTFSI dopants that accelerate moisture ingress; Poly-TPD is intrinsically dopant-free
Side-chain mismatch Butyl side-chain architecture in Poly-TPD differs from PTAA; grain-boundary passivation and defect density may shift
Energy-level alignment Hole-mobility and HOMO/LUMO alignment with perovskite or QD valence bands are not transferable across HTL polymers

Head-to-Head Quantitative Evidence Differentiating Poly-TPD (CAS 719995-99-0) from PTAA, Spiro-OMeTAD, PEDOT:PSS, and TPD


Shelf-Life and Operational Stability Superiority Over Spiro-OMeTAD and PTAA in Cu₂AgBiI₆ Solar Cells

In a controlled head-to-head comparison using Cu₂AgBiI₆ (CABI) perovskite-inspired absorber layers, unencapsulated Poly-TPD-based devices exhibited nearly zero loss of initial power conversion efficiency after 1400 h of storage in air (50% RH, 25 °C). Under identical conditions, spiro-OMeTAD-based control devices lost approximately 40% of their initial PCE over 1440 h, while PTAA-based devices lost approximately 4%. The superior stability of Poly-TPD is attributed to its hydrophobic surface (water contact angle >96°) and the absence of hygroscopic dopants such as LiTFSI, which are mandatory for spiro-OMeTAD but accelerate moisture ingress and degradation [1].

Ambient stability
Head-to-head
Poly-TPD: ~0% PCE loss after 1400 h
Spiro-OMeTAD: ~40% loss / 1440 h; PTAA: ~4% loss
Reported ambient-stability endpoint context (CABI cells, 50% RH)
Dopant-free hydrophobic surface (contact angle >96°)
Perovskite-inspired solar cells Hole transport layer stability Dopant-free HTL

Power Conversion Efficiency Boost When Poly-TPD Modifies PEDOT:PSS in MAPbI₃ p-i-n Perovskite Solar Cells

In a direct comparison of p-i-n MAPbI₃ perovskite solar cells, inserting a hydrophobic Poly-TPD modification layer onto PEDOT:PSS raised the power conversion efficiency from 13.6% (bare PEDOT:PSS control) to 16.1%. The Poly-TPD interlayer reduced nucleation site density, yielding larger perovskite grains, and improved energy level alignment at the HTL/perovskite interface, thereby enhancing hole extraction. Furthermore, the Poly-TPD-modified device retained 96% of its initial PCE after 66 days of ambient storage, whereas the unmodified control device degraded to 72% of its initial PCE [1].

PCE enhancement on PEDOT:PSS
Head-to-head
Poly-TPD/PEDOT:PSS: PCE 16.1%
Bare PEDOT:PSS: PCE 13.6%
Reported PCE endpoint improvement with hydrophobic interlayer
+2.5 pp absolute; 96% vs 72% PCE retention after 66 days
Perovskite solar cells PEDOT:PSS modification Hydrophobic HTL interlayer

Doping Poly-TPD into PTAA as Co-Hole Transport Layer Delivers >20% PCE Enhancement in p-i-n Perovskite Solar Cells

When Poly-TPD is blended into a PTAA hole transport layer, the resulting mixed-HTL p-i-n perovskite solar cells achieve a power conversion efficiency over 20% higher than control devices using bare PTAA, with a champion PCE of 14.6%. The performance gain is linked to enlarged perovskite grain size and improved electron transfer within the mixed HTL [1]. This result positions Poly-TPD not as a competitor to PTAA but as a performance-enhancing co-component, enabling users to extract higher PCE from PTAA-based device platforms without abandoning their established PTAA process workflows.

Co-HTL with PTAA
Head-to-head
Mixed Poly-TPD+PTAA: champion PCE 14.6%
Bare PTAA: baseline PCE
Reported co-HTL PCE endpoint context
>20% relative enhancement over PTAA control
Mixed hole transport layer PTAA doping Perovskite grain morphology

Poly-TPD Enables High-Brightness, High-Efficiency QLEDs with CuSCN Hole Injection Layer Where PVK Fails

In solution-processed CdSe/ZnS quantum dot light-emitting diodes employing CuSCN as the hole injection layer, replacing the commonly used PVK hole transport layer with Poly-TPD eliminated charge trapping at the CuSCN/HTL interface. The Poly-TPD-based device architecture achieved a peak luminance of 132,075 cd/m² and a current efficiency of 15.6 cd/A. In contrast, the CuSCN/PVK combination suffered from an energy level barrier that trapped charges at the interface, substantially depressing brightness and efficiency [1]. The higher hole mobility and shallower HOMO of Poly-TPD relative to PVK are the mechanistic basis for this differentiation.

CuSCN QLED brightness
Head-to-head
CuSCN/Poly-TPD: 132,075 cd/m², 15.6 cd/A
CuSCN/PVK: charge trapping, significantly lower luminance
Reported QLED luminance endpoint context
Poly-TPD eliminates interfacial charge trapping
Quantum dot LED CuSCN hole injection Hole mobility

Polymerization Enhances Thermal Stability Over Monomeric TPD While Preserving Favorable Energy Band Structure

A systematic study of poly-TPD materials synthesized via Friedel-Crafts condensation polymerization demonstrated that all poly-TPD variants possess substantially higher thermal stability than the monomeric triphenylamine derivative (TPD) from which they are derived. Critically, the polymerization process preserved the energy band structure of the TPD unit, meaning the thermal durability improvement was achieved without sacrificing the electronic properties essential for hole transport. Some poly-TPD variants were also found to transport electrons in addition to holes [1]. While the reference does not report a single quantitative decomposition temperature figure, the class-level inference that poly-TPD outperforms small-molecule TPD in thermal resilience is robust and directly relevant to device fabrication processes that involve thermal annealing or elevated operating temperatures.

Thermal stability vs TPD
Class-level
Poly-TPD > monomeric TPD in thermal resilience; energy band structure preserved
Class-level thermal-stability finding
Single-layer device luminance 36 cd·m⁻² at 17 V reported
Thermal stability TPD derivatives Electroluminescent polymers

Procurement-Relevant Application Scenarios Where Poly-TPD (CAS 719995-99-0) Provides Differentiated Value


Dopant-Free, Long-Lifetime Perovskite and Perovskite-Inspired Solar Cells

When designing inverted (p-i-n) perovskite or perovskite-inspired (e.g., CABI) solar cells that must meet extended operational lifetime requirements without encapsulation, Poly-TPD enables dopant-free HTL architectures that eliminate the moisture-ingress failure modes associated with LiTFSI-doped spiro-OMeTAD. As demonstrated by the <1% PCE loss over 1400 h in ambient air [1], Poly-TPD provides a direct pathway to intrinsically stable devices, reducing or eliminating the need for hermetic encapsulation and thereby lowering bill-of-materials cost.

PEDOT:PSS-Based Device Upgrading Without Full Stack Redesign

For research groups and production lines currently using PEDOT:PSS as the HTL, inserting a thin Poly-TPD interlayer between PEDOT:PSS and the perovskite absorber increases PCE from 13.6% to 16.1% while extending ambient shelf life from 72% to 96% PCE retention after 66 days [2]. This minimal-intervention upgrade leverages existing PEDOT:PSS infrastructure while capturing the hydrophobic passivation and grain-enlargement benefits of Poly-TPD.

PTAA-Based Perovskite Solar Cell Performance Enhancement via Co-HTL Blending

For developers of PTAA-based p-i-n perovskite solar cells, doping Poly-TPD into the PTAA host matrix yields over 20% relative PCE improvement, reaching 14.6% champion efficiency [3]. This strategy allows incremental performance gains without abandoning the established PTAA material supply chain or device architecture, making Poly-TPD a high-return additive procurement.

CuSCN Hole Injection Layer QLEDs Requiring High Hole Mobility and Brightness

When CuSCN is adopted as an inorganic hole injection layer to replace acidic and hygroscopic PEDOT:PSS in QLEDs, Poly-TPD is the HTL material that prevents interfacial charge trapping and enables peak luminance of 132,075 cd/m² and 15.6 cd/A current efficiency [4]. In this specific device architecture, PVK—a common alternative polymeric HTL—fails due to energy level misalignment, making Poly-TPD the enabling material for high-brightness CuSCN-based QLEDs.

Application
Selection Property
Validation Focus
Dopant-free perovskite / perovskite-inspired solar cells
Dopant-free HTL architecture
Ambient stability endpoint (PCE retention)
PEDOT:PSS-based device upgrading
Hydrophobic interlayer deposition
PCE and shelf-life endpoint comparison
PTAA-based co-HTL performance enhancement
Mixed HTL formulation
PCE enhancement endpoint over bare PTAA
CuSCN hole-injection QLEDs
High hole mobility HTL
Peak luminance and current efficiency endpoints
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